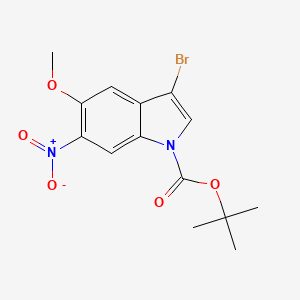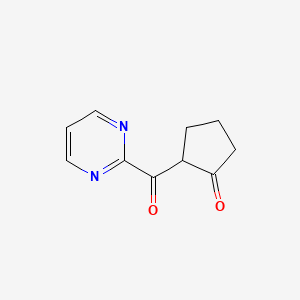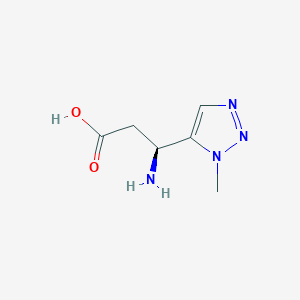
(3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid is a compound that features a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid typically involves the use of click chemistry, specifically the azide-alkyne cycloaddition reaction. This reaction is known for its efficiency and selectivity. The general synthetic route includes the following steps:
Formation of the Azide: The hydroxyl group of a precursor compound is converted into an azide using reagents such as diphenyl phosphorazidate (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed using reagents such as DIBAL-H.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: DIBAL-H is a common reducing agent used to convert azides to amines.
Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction can yield amines.
Wissenschaftliche Forschungsanwendungen
(3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Wirkmechanismus
The mechanism of action of (3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence the activity of enzymes and other proteins. The amino group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,2,3-Triazole: A simpler analog that lacks the amino and propanoic acid groups.
1,2,4-Triazole: Another triazole isomer with different chemical properties and reactivity.
(1H-1,2,3-Triazol-1-yl)acetic Acid Derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
(3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid is unique due to the presence of both the amino group and the propanoic acid moiety, which confer distinct chemical and biological properties. These functional groups enhance the compound’s ability to participate in a wide range of chemical reactions and interactions, making it a versatile tool in scientific research.
Eigenschaften
Molekularformel |
C6H10N4O2 |
|---|---|
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
(3S)-3-amino-3-(3-methyltriazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H10N4O2/c1-10-5(3-8-9-10)4(7)2-6(11)12/h3-4H,2,7H2,1H3,(H,11,12)/t4-/m0/s1 |
InChI-Schlüssel |
KLKBXEMKVRZNHY-BYPYZUCNSA-N |
Isomerische SMILES |
CN1C(=CN=N1)[C@H](CC(=O)O)N |
Kanonische SMILES |
CN1C(=CN=N1)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-Chloro-3-(trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B15240993.png)

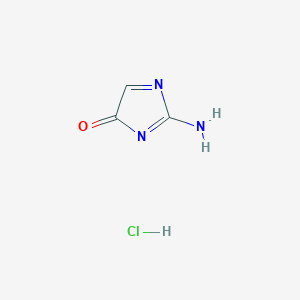
![5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B15241013.png)
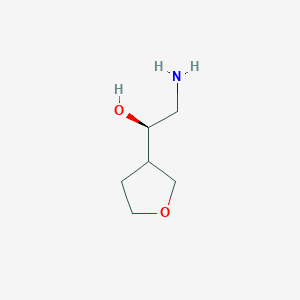
![3-Formylimidazo[1,2-A]pyridine-8-carboxylic acid](/img/structure/B15241023.png)
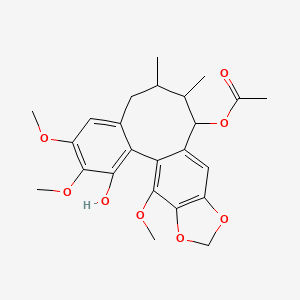
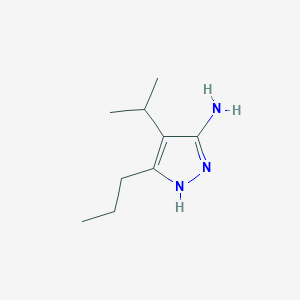
![4-bromo-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15241040.png)
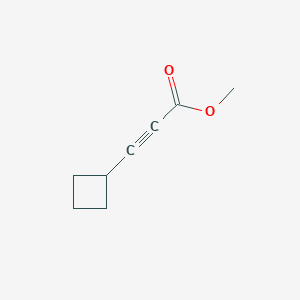
![1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15241045.png)

